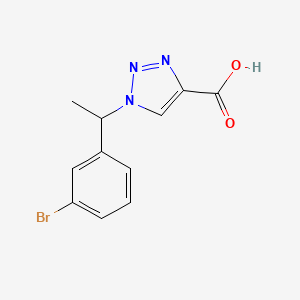

1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

CAS No. |

1779121-16-2 |

|---|---|

Molecular Formula |

C11H10BrN3O2 |

Molecular Weight |

296.12 g/mol |

IUPAC Name |

1-[1-(3-bromophenyl)ethyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C11H10BrN3O2/c1-7(8-3-2-4-9(12)5-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |

InChI Key |

XURNSTJXFTXOKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N2C=C(N=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC)

The triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for 1,2,3-triazole construction. For the target compound, the reaction would involve:

-

3-Bromophenyl acetylene : Serving as the alkyne component.

-

Ethyl azide : Providing the ethyl substituent and azide functionality.

Reaction Conditions :

Mechanistic Insights :

The CuAAC reaction proceeds via a stepwise mechanism:

-

Coordination : Copper(I) binds to the alkyne and azide.

-

Cycloaddition : Formation of the triazole ring with regioselectivity favoring 1,4-disubstitution.

-

Proton Transfer : Deprotonation to yield the 1,2,3-triazole.

Post-Cycloaddition Functionalization :

After forming the triazole core, the 4-carboxylic acid group can be introduced via:

-

Carboxylation : Reaction with CO₂ using Grignard reagents (e.g., isopropylmagnesium chloride) at −78°C to 0°C.

-

Ester Hydrolysis : Synthesizing the ethyl ester first (via DCC coupling or acid-catalyzed esterification), followed by alkaline hydrolysis.

β-Ketoester Azide Cycloaddition

Base-Promoted Cycloaddition

A one-step method involving β-ketoesters and organic azides under basic conditions offers a direct route to triazole carboxylic acids.

Key Reagents :

-

3-Bromophenyl β-ketoester : Synthesized from 3-bromobenzaldehyde and ethyl acetoacetate via Claisen condensation.

-

Ethyl azide : Prepared from ethyl bromide and sodium azide in DMSO.

Reaction Protocol :

| Parameter | Details |

|---|---|

| Base | K₂CO₃ or NaOH |

| Solvent | Ethanol/water or DMSO |

| Temperature | 80°C (reflux) |

| Reaction Time | 16–24 hours |

| Yield | 30–95% (optimized for aromatic azides) |

Advantages :

Limitations :

-

Steric hindrance from bulky substituents (e.g., 3-bromophenyl) may reduce yields.

Grignard Reagent-Carbonation Sequence

Dibromo Triazole Intermediate

A patented method involves sequential Grignard addition and carbon dioxide quenching to install substituents.

Stepwise Process :

-

Dibromo Triazole Synthesis :

-

Starting Material : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole.

-

Grignard Reaction : Treatment with isopropylmagnesium chloride (1.2 equiv) at −78°C to 0°C.

-

-

Carbonation :

-

CO₂ Introduction : Bubbling CO₂ into the reaction mixture at −10°C.

-

-

Workup :

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Grignard Equiv. | 1.2–1.5 | Higher yields with excess |

| CO₂ Inlet Time | 10–15 minutes | Full conversion |

| Solvent | THF/METHF | Improves reaction kinetics |

Example Yields :

Comparative Analysis of Methods

Critical Challenges and Solutions

Regioselectivity Control

In MAAC reactions, regioselectivity depends on the electronic nature of the alkyne and azide. For the target compound:

Functional Group Compatibility

The bromine atom on the phenyl ring may participate in undesired cross-coupling. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

Oxidation and Reduction: Oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4).

Coupling Reactions: Palladium catalysts, boronic acids, and bases (K3PO4, Na2CO3).

Major Products Formed

Substitution Reactions: Substituted triazole derivatives with various functional groups.

Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the reaction conditions.

Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3-bromobenzyl derivatives with azides under copper-catalyzed conditions. The resulting compound exhibits a triazole ring, which is known for its stability and reactivity in various chemical environments. The molecular formula is with a molecular weight of 268.07 g/mol .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, derivatives of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. They have been tested against a range of pathogens, including bacteria and fungi. The presence of the bromophenyl group enhances their interaction with microbial targets, potentially leading to increased efficacy compared to other triazole derivatives .

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes involved in disease pathways. For example, it has been evaluated for its ability to inhibit certain kinases that play critical roles in cancer progression and metastasis .

Coordination Chemistry

The triazole ring's nitrogen atoms can act as ligands in coordination complexes. This property allows for the development of new materials with tailored electronic and optical properties. Such materials can be utilized in sensors or as catalysts in various chemical reactions .

Polymer Chemistry

Incorporating triazole derivatives into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings, adhesives, and other industrial products .

Case Study 1: Anticancer Mechanism

In a study evaluating the anticancer activity of triazole derivatives, this compound was tested using the MTT assay. Results indicated an IC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating superior efficacy against colorectal cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. It exhibited substantial inhibition rates compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its binding affinity and specificity. The bromophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazole core with a carboxylic acid at position 4 is a common motif in many derivatives. Key structural variations include substituents on the triazole ring (position 1) and additional functional groups:

Key Observations :

- Electron-withdrawing groups (-Br, -Cl, -CF₃) enhance stability and influence binding interactions.

- Amino groups (-NH₂) enable hydrogen bonding and antimicrobial activity .

- Ethyl linkers (target compound) increase lipophilicity compared to direct aryl attachments.

Physicochemical Properties

- Tautomerism : 5-Formyl derivatives exhibit ring-chain equilibria, affecting reactivity .

- Solubility : Carboxylic acid group enhances aqueous solubility, while aryl/alkyl groups increase lipophilicity.

- Crystallography: X-ray data for 1-(2-aminophenyl) derivative reveals intramolecular H-bonds and methanol solvation .

Biological Activity

1-(1-(3-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, potential interactions with various enzymes, and implications in medicinal chemistry.

The compound's chemical formula is , with a molecular weight of 268.07 g/mol. It features a 1,2,3-triazole ring which is crucial for its bioactivity. The structure can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆BrN₃O₂ |

| Molecular Weight | 268.07 g/mol |

| IUPAC Name | 1-(3-bromophenyl)triazole-4-carboxylic acid |

| Appearance | Powder |

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anti-inflammatory effects . Specifically, studies have shown that these compounds can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. For instance, a recent study demonstrated that triazole derivatives could reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor . Triazoles are known to interact with various enzymes through mechanisms such as coordination with metal ions or hydrogen bonding. This interaction can lead to inhibition of enzymes involved in inflammatory pathways or other biological processes. For example, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes selectively .

Case Study 1: Anti-inflammatory Effects

A study conducted on synthesized triazole derivatives demonstrated their ability to inhibit COX-2 activity significantly. The IC₅₀ values indicated a strong selectivity ratio favoring COX-2 over COX-1, suggesting a therapeutic potential in treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole derivatives revealed that modifications on the phenyl ring significantly affect biological activity. For instance, substituents on the benzyl ring influence the inhibitory potency against butyrylcholinesterase (BuChE), with certain electron-donating groups enhancing activity while others diminish it .

Comparative Analysis of Similar Compounds

| Compound Name | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 1-(3-Bromophenyl)-triazole-4-carboxylic acid | 0.84 | Inhibition of pro-inflammatory markers |

| Ethyl 1-(4-chlorophenyl)-triazole-4-carboxylate | 18.59 | COX-2 inhibition |

| Hesperetin–triazole hybrids | 3.04 | BuChE inhibition |

Q & A

Basic Synthesis: How is this compound synthesized, and what methodologies ensure regioselectivity?

Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction . Key steps include:

- Precursor Preparation : Reacting a 3-bromophenyl-substituted alkyne with an azide (e.g., ethyl azidoacetate).

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF/H₂O at 25–60°C to form the triazole core .

- Purification : Column chromatography or crystallization to isolate the product.

Regioselectivity (1,4-triazole formation) is ensured by Cu(I) catalysis, with the bromophenyl group’s steric effects minimizing competing pathways .

Advanced Synthesis Optimization: How do reaction conditions influence yield and purity?

Answer:

Optimization involves:

- Catalyst Loading : Excess Cu(I) (10–20 mol%) improves cycloaddition efficiency but may require post-reaction EDTA washes to remove residual copper .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while aqueous mixtures reduce side reactions .

- Temperature Control : Mild heating (40–50°C) balances reaction speed with decomposition risks.

Yield improvements (70–90%) are achieved via iterative condition screening, monitored by TLC or HPLC .

Biological Activity Assessment: What methods evaluate its antimicrobial efficacy compared to analogs?

Answer:

-

Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

-

Structure-Activity Comparisons :

Substituent Position Activity Trend (vs. 3-Bromo) Fluoro meta Lower anticancer activity Chloro meta Reduced antimicrobial potency Bromo meta Enhanced lipophilicity/binding

The bromine atom’s electron-withdrawing effect and steric bulk may improve target engagement .

Structural Analysis: What techniques resolve its 3D conformation?

Answer:

- X-ray Crystallography : SHELX software refines diffraction data to determine bond angles/planarity . For example, triazole and phenyl rings often adopt perpendicular conformations .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., bromine’s deshielding of adjacent protons) .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and docking poses .

Data Contradictions: How to address discrepancies in crystallographic vs. spectroscopic data?

Answer:

- Validation : Cross-check XRD-derived bond lengths with DFT-optimized structures .

- Disorder Analysis : Use SHELXL’s TWIN/BASF commands to model crystallographic disorder .

- Dynamic Effects : MD simulations assess if solution-phase conformations differ from solid-state structures .

Derivative Synthesis: What strategies functionalize the carboxylic acid group?

Answer:

- Esterification : React with ethanol/H₂SO₄ to form ethyl esters for improved membrane permeability .

- Amidation : Couple with amines (e.g., EDC/HOBt) to generate bioactive amides .

- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .

SAR Studies: How do substituent positions impact bioactivity?

Answer:

- Meta vs. Para Halogens : Meta-bromo enhances π-stacking in hydrophobic enzyme pockets compared to para-fluoro analogs .

- Alkyl vs. Aryl Chains : The ethyl linker in 1-(3-bromophenyl)ethyl improves solubility vs. bulkier benzyl groups .

- Triazole vs. Pyrazole Cores : Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen .

Computational Modeling: How to predict target interactions?

Answer:

- Molecular Docking : AutoDock Vina screens against targets (e.g., β-lactamases) using force fields to score binding affinities .

- Pharmacophore Mapping : Identify critical interactions (e.g., triazole’s H-bond with catalytic residues) .

- ADMET Prediction : SwissADME estimates logP, bioavailability, and blood-brain barrier penetration .

Stability Analysis: How to assess degradation under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40–80°C for 48–72 hours .

- Analytical Monitoring : HPLC-MS tracks decomposition products (e.g., triazole ring opening or debromination) .

- Excipient Compatibility : Test with common formulation agents (e.g., PEG 400) for pre-clinical stability .

Mechanistic Studies: What approaches elucidate its mode of action?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., DHFR) using spectrophotometric methods .

- Gene Expression Profiling : RNA-seq identifies upregulated/downregulated pathways post-treatment .

- Crystallographic Fragment Screening : Soak crystals with the compound to resolve binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.